molecular formula C7H5FNNaO2 B2689283 Sodium 2-(3-fluoropyridin-2-yl)acetate CAS No. 1643136-66-6

Sodium 2-(3-fluoropyridin-2-yl)acetate

Cat. No. B2689283
CAS RN: 1643136-66-6
M. Wt: 177.11
InChI Key: AAXKZYJQLKTOME-UHFFFAOYSA-M
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Description

Sodium 2-(3-fluoropyridin-2-yl)acetate is a chemical compound with the CAS Number: 1643136-66-6 . It has a molecular weight of 177.11 and its molecular formula is C7H5FNNaO2 . The compound is typically found in a yellow to brown solid form .


Molecular Structure Analysis

The InChI code for Sodium 2-(3-fluoropyridin-2-yl)acetate is 1S/C7H6FNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

Sodium 2-(3-fluoropyridin-2-yl)acetate is a yellow to brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Photophysical Property Modulation

Modulation of Photophysical Properties in Bile Salt Aggregates : A study explored the photophysical properties of 2,2'-Bipyridine-3,3'-diol (BP(OH)2), a compound similar in research context to Sodium 2-(3-fluoropyridin-2-yl)acetate, within bile salt aggregates. This research is significant for understanding molecular recognition and the behavior of bile salts as hosts for sparingly water-soluble molecules, highlighting the impact of hydrophobic environments on fluorescence behavior, which could be relevant for sodium 2-(3-fluoropyridin-2-yl)acetate in similar settings (Mandal et al., 2013).

Energy Storage Applications

Electrolyte Additive for Rechargeable Sodium Batteries : Research into Fluoroethylene carbonate as an electrolyte additive demonstrated its effectiveness in improving the electrochemical reversibility of sodium insertion in hard-carbon and NaNi(1/2)Mn(1/2)O(2) electrodes. This suggests potential applications for Sodium 2-(3-fluoropyridin-2-yl)acetate in enhancing battery performance, given its structural and functional relevance to fluoroethylene carbonate (Komaba et al., 2011).

Food Industry Applications

Interaction with Bovine Serum Albumin : Sodium acetate's interaction with bovine serum albumin (BSA) was investigated, showing a high affinity and suggesting implications for food preservation and safety. Such studies underscore the importance of understanding how additives like Sodium 2-(3-fluoropyridin-2-yl)acetate might interact with proteins, potentially affecting food quality and human health (Mohammadzadeh-Aghdash et al., 2017).

Solar Energy Conversion

CdS Quantum-Dot-Sensitized Solar Cells : The addition of sodium acetate in the fabrication of CdS quantum-dot-sensitized photoelectrodes for solar cells was found to significantly improve their performance. This research highlights the potential of sodium-based compounds in enhancing the efficiency of renewable energy technologies (Liu et al., 2016).

Chemical Synthesis and Catalysis

Domino Reaction for Medicinally Relevant Scaffolds : Sodium acetate was utilized as a catalyst in a domino reaction to synthesize medicinally relevant 4-pyridinyl-2-amino-4H-chromenes, demonstrating its role in facilitating efficient chemical syntheses. This application is pertinent for compounds like Sodium 2-(3-fluoropyridin-2-yl)acetate in medicinal chemistry research and development (Elinson et al., 2017).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Sodium 2-(3-fluoropyridin-2-yl)acetate can provide detailed safety and hazard information . It’s important to handle this compound with care to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

sodium;2-(3-fluoropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXKZYJQLKTOME-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(3-fluoropyridin-2-yl)acetate

Synthesis routes and methods

Procedure details

A stirred solution of ethyl 2-(3-fluoropyridin-2-yl)acetate (1.90 g, 10.4 mmol) in THF (26 mL) was treated with 3 M aqueous NaOH (6.9 mL, 20.7 mmol) and stirred at room temperature overnight. The mixture was concentrated to remove the THF, and the residual aqueous solution was frozen and lyophilized to provide sodium 2-(3-fluoropyridin-2-yl)acetate as a white solid (assumed 100% yield), which was used without further purification. Mass spectrum m/z 156 (M+H)+.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One

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